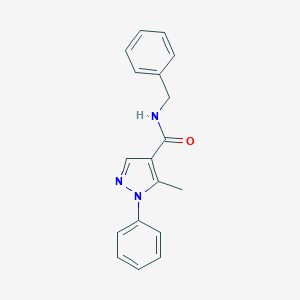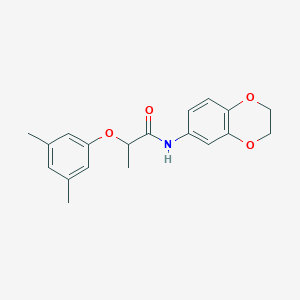
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,5-dimethylphenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,5-dimethylphenoxy)propanamide, commonly known as DPN, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of scientific research. DPN is a selective agonist of estrogen receptor beta (ERβ) and has been shown to exhibit a wide range of biological activities that make it a promising candidate for further investigation.
Mecanismo De Acción
DPN exerts its biological effects by selectively binding to and activating the ERβ, a member of the nuclear receptor superfamily that plays a crucial role in the regulation of gene expression. DPN has been shown to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis, and has been proposed as a potential therapeutic agent for the treatment of various diseases.
Biochemical and Physiological Effects:
DPN has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective activities. DPN has been shown to modulate the activity of various enzymes and signaling pathways, and has been proposed as a potential therapeutic agent for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPN has several advantages for use in lab experiments, including its selective binding to ERβ, its ability to cross the blood-brain barrier, and its low toxicity. However, DPN also has some limitations, including its relatively low potency and its limited solubility in water.
Direcciones Futuras
There are several future directions for the study of DPN, including the development of more potent and selective ERβ agonists, the investigation of the molecular mechanisms underlying its biological effects, and the evaluation of its therapeutic potential in various disease models. Additionally, the use of DPN in combination with other therapeutic agents may provide new avenues for the treatment of various diseases.
Métodos De Síntesis
DPN can be synthesized through a multi-step process that involves the condensation of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 3,5-dimethylphenol, followed by the conversion of the resulting intermediate into the final product through a series of chemical reactions.
Aplicaciones Científicas De Investigación
DPN has been extensively studied for its potential therapeutic applications in various fields of scientific research, including cancer, neuroprotection, cardiovascular disease, and metabolic disorders. DPN has been shown to exhibit anti-tumor effects in various cancer cell lines, and has been proposed as a potential therapeutic agent for the treatment of breast, prostate, and colon cancer.
Propiedades
Nombre del producto |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,5-dimethylphenoxy)propanamide |
|---|---|
Fórmula molecular |
C19H21NO4 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,5-dimethylphenoxy)propanamide |
InChI |
InChI=1S/C19H21NO4/c1-12-8-13(2)10-16(9-12)24-14(3)19(21)20-15-4-5-17-18(11-15)23-7-6-22-17/h4-5,8-11,14H,6-7H2,1-3H3,(H,20,21) |
Clave InChI |
VEFVJHJYAPWCLN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)NC2=CC3=C(C=C2)OCCO3)C |
SMILES canónico |
CC1=CC(=CC(=C1)OC(C)C(=O)NC2=CC3=C(C=C2)OCCO3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



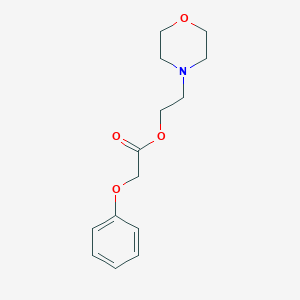
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one](/img/structure/B258256.png)

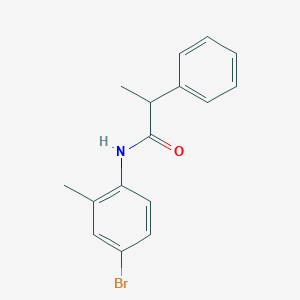
![Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-5-(4-toluidinocarbonyl)thiophene-3-carboxylate](/img/structure/B258268.png)
![4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B258269.png)


![1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline](/img/structure/B258277.png)
![Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate](/img/structure/B258279.png)
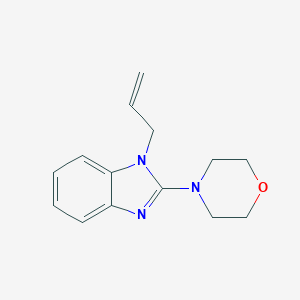
![5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B258301.png)
![Naphtho[1,2-b]furan-3-ylacetic acid](/img/structure/B258312.png)
